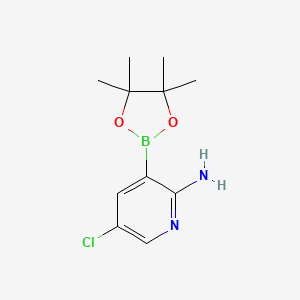![molecular formula C14H21BO4S B6148653 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1383968-45-3](/img/new.no-structure.jpg)
2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a methanesulfonylmethyl moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable for synthetic applications.
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 8 (MAPK8) . MAPK8 is a crucial component of the MAP kinase signal transduction pathway, which plays a significant role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target, mapk8, and potentially inhibits its activity . This interaction could lead to changes in the signal transduction pathway, affecting the cellular processes controlled by this pathway.
Biochemical Pathways
The compound’s interaction with MAPK8 affects the MAP kinase signal transduction pathway . This pathway is involved in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to changes in gene expression and affecting cellular processes such as growth, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .
Result of Action
The result of the compound’s action would depend on its interaction with MAPK8 and the subsequent effects on the MAP kinase signal transduction pathway . By potentially inhibiting MAPK8, the compound could affect various cellular processes controlled by this pathway, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(methanesulfonylmethyl)phenylboronic acid with a suitable dioxaborolane precursor. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The methanesulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the methanesulfonylmethyl group yields sulfone derivatives, while substitution reactions involving the boron atom can produce various arylated products.
Scientific Research Applications
2-[4-(Methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is valuable in the production of advanced materials and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Methylsulfonyl)phenyl]ethanamine: This compound shares the methanesulfonylphenyl moiety but lacks the dioxaborolane ring.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane ring but with different substituents on the phenyl group.
Uniqueness
The uniqueness of 2-[4-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of the methanesulfonylmethyl group and the dioxaborolane ring. This structure provides a balance of reactivity and stability, making it suitable for a wide range of synthetic applications. The presence of the boron atom allows for efficient participation in cross-coupling reactions, while the methanesulfonylmethyl group offers additional functionalization possibilities.
Properties
CAS No. |
1383968-45-3 |
|---|---|
Molecular Formula |
C14H21BO4S |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



